molecular formula C8H10Cl2N2 B15307341 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No.: B15307341
M. Wt: 205.08 g/mol
InChI Key: HJGAVZNBMOJWQW-UHFFFAOYSA-N
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Description

2-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride is a bicyclic heterocyclic compound featuring a cyclopenta-fused pyridine core with a chlorine substituent at position 2 and a protonated amine at position 5. As a hydrochloride salt, it exhibits enhanced water solubility and stability, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C8H10Cl2N2

Molecular Weight

205.08 g/mol

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H9ClN2.ClH/c9-7-4-2-5-1-3-6(10)8(5)11-7;/h2,4,6H,1,3,10H2;1H

InChI Key

HJGAVZNBMOJWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)N=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a suitable pyridine derivative, which undergoes chlorination followed by cyclization to form the desired compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient production. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Amine Group Reactions

The primary amine (-NH₂) at position 7 is reactive and participates in:

  • Acylation : Reaction with acylating agents (e.g., acetyl chloride) forms amides, altering bioavailability and lipophilicity.

  • Alkylation : Nucleophilic substitution with alkyl halides produces quaternary ammonium salts, affecting membrane permeability.

  • Oxidation : Conversion to nitro groups (–NO₂) under oxidizing conditions (e.g., KMnO₄/H₂O), though steric hindrance may limit this pathway.

Reaction Type Reagents Outcome
AcylationAcCl, DCCAmide formation
AlkylationCH₃I, K₂CO₃Quaternary ammonium salt
OxidationKMnO₄/H₂O–NH₂ → –NO₂

Chlorine Substituent Reactions

The chlorine at position 2 participates in:

  • Nucleophilic aromatic substitution : Replaced by strong nucleophiles (e.g., –OH, –NH₂) under basic conditions, though the electron-deficient pyridine ring reduces reactivity .

  • Electrophilic substitution : Meta-directing chlorine may guide electrophiles (e.g., –NO₂) to position 4, but competing deactivation by the amine complicates this pathway.

Reaction Type Reagents Outcome
Nucleophilic substitutionNaOH, elevated temperature–Cl → –OH
Electrophilic substitutionHNO₃, H₂SO₄–Cl → –NO₂

Comparative Reactivity of Analogues

Compound Key Features Reactivity Notes
3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amineDual halogensEnhanced nucleophilic substitution due to bromine
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridineNo amineReduced reactivity at position 7

Scientific Research Applications

2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Cyclopenta[b]pyridine Derivatives

(a) 3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine Hydrochloride
  • Molecular Formula : C₈H₁₀BrClN₂
  • Molecular Weight : 249.54 g/mol
  • Key Features : Bromine substitution at position 3 increases molecular mass compared to the chloro analog. The hydrochloride salt enhances solubility and reactivity in aqueous media.
  • Applications: Potential as a building block in drug discovery due to halogen-mediated cross-coupling reactivity .
(b) 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride
  • Molecular Formula : C₈H₁₁ClN₂
  • Molecular Weight : 170.64 g/mol
  • Key Features : Lacks halogen substitution, resulting in lower molecular weight and distinct electronic properties. The amine hydrochloride form ensures stability and bioavailability in pharmaceutical formulations .
(c) 2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine
  • Molecular Formula : C₇H₈ClN₃
  • Molecular Weight : 169.61 g/mol
  • The chlorine at position 2 and amine at position 4 suggest utility in kinase inhibitor synthesis .

Functional Group Variations

(a) 7-Azido-5H,6H,7H-cyclopenta[b]pyridine Hydrochloride
  • Molecular Formula : C₈H₉ClN₄
  • Molecular Weight : 196.64 g/mol
  • Key Features : Azide group at position 7 enables click chemistry applications. The hydrochloride salt improves solubility for bioconjugation studies .
(b) 3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Hydrochloride
  • Molecular Formula: Not explicitly stated (evidence suggests a trifluoromethyl-pyrrolopyridine core).
  • Key Features : Trifluoromethyl group enhances metabolic stability and lipophilicity, favoring CNS-targeting drug candidates .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen/Substituent Key Applications
2-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine·HCl (Target) C₈H₁₀Cl₂N₂* ~207.07 (estimated) Cl at position 2 Pharmaceutical intermediates, catalysis
3-Bromo-5H,6H,7H-cyclopenta[b]pyridin-7-amine·HCl C₈H₁₀BrClN₂ 249.54 Br at position 3 Suzuki-Miyaura cross-coupling
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine·HCl C₈H₁₁ClN₂ 170.64 None Bioactive molecule synthesis
2-Chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine C₇H₈ClN₃ 169.61 Cl at position 2 Kinase inhibitor scaffolds
7-Azido-5H,6H,7H-cyclopenta[b]pyridine·HCl C₈H₉ClN₄ 196.64 Azide at position 7 Bioconjugation, click chemistry

*Estimated based on structural analogy.

Research Findings and Implications

Halogen Effects : Chlorine at position 2 (target compound) likely increases electrophilicity compared to bromine at position 3, influencing reactivity in nucleophilic substitution or metal-catalyzed reactions .

Solubility and Bioavailability : Hydrochloride salts (e.g., ) universally improve aqueous solubility, critical for oral drug formulations .

Heterocycle Impact : Pyrimidine analogs () exhibit distinct electronic profiles compared to pyridine derivatives, affecting target binding in medicinal chemistry .

Functional Group Versatility : Azide and trifluoromethyl substituents expand utility in bioconjugation and metabolic stability enhancement, respectively .

Biological Activity

2-Chloro-5H,6H,7H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS: 2375195-32-5) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including cytotoxicity, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C8H10Cl2N2
  • Molar Mass : 205.08 g/mol
  • Structure : The compound features a unique cyclopentapyridine framework, which is significant for its biological interactions.

Cytotoxicity

Recent studies have indicated that this compound exhibits notable cytotoxic effects against various cancer cell lines.

Cell LineIC50 (μM)
Hepa1-65.17
Huh710.57

These values suggest that the compound has a strong inhibitory effect on cell viability in hepatoma cells, making it a candidate for further investigation in cancer therapy .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies indicate that it may interfere with cellular signaling pathways related to survival and proliferation. The presence of the chlorinated cyclopentapyridine structure is believed to enhance its interaction with specific biological targets within the cells .

Study 1: Antitumor Activity

In a recent experiment, researchers evaluated the antitumor efficacy of this compound in vivo using mouse models. The results demonstrated significant tumor reduction compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting the cytotoxicity findings from cell line studies .

Study 2: Synergistic Effects

Another study explored the synergistic effects of this compound when combined with traditional chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, indicating that this compound could potentially overcome drug resistance .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicological studies suggest that the compound exhibits moderate toxicity at higher doses. Careful dose optimization is necessary to maximize therapeutic effects while minimizing adverse effects .

Q & A

Q. Why do different studies report conflicting bioactivity results for structurally similar analogs?

  • Answer : Subtle substituent changes (e.g., ethyl vs. methyl groups) alter steric and electronic profiles. Perform 3D-QSAR (CoMFA) to map pharmacophore requirements. Validate via in vitro assays (e.g., IC₅₀ comparisons across cell lines) .

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